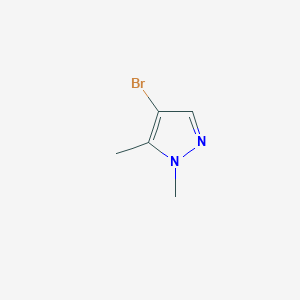

4-bromo-1,5-dimethyl-1H-pyrazole

Descripción

4-bromo-1,5-dimethyl-1H-pyrazole is a distinct member of the pyrazole (B372694) family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its structure is characterized by a pyrazole ring substituted with a bromine atom at the 4-position and methyl groups at the 1 and 5-positions. While specific research on this exact isomer is not extensively documented in publicly available literature, its chemical identity, confirmed by its CAS Number 5775-86-0, and its commercial availability, point to its role as a building block in more complex chemical syntheses. bldpharm.com The interest in this molecule can be understood by dissecting the contributions of its core components: the versatile pyrazole nucleus, the reactive bromo substituent, and the modulating methyl groups.

The pyrazole ring system is a cornerstone of heterocyclic chemistry, first identified in the late 19th century. numberanalytics.comijraset.com These aromatic heterocycles are of immense interest due to their diverse chemical reactivity and, most notably, their wide spectrum of biological activities. ijraset.comnumberanalytics.comglobalresearchonline.net The unique structural features of the pyrazole nucleus, including the presence of two nitrogen atoms, allow for a variety of interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. numberanalytics.comwisdomlib.org

Pyrazole derivatives have been successfully developed into a range of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.comglobalresearchonline.net Their applications span a wide array of therapeutic areas, with compounds exhibiting activities such as:

Anti-inflammatory numberanalytics.comnih.gov

Antimicrobial numberanalytics.comnih.gov

Anticancer numberanalytics.comnih.gov

Antiviral ijraset.comwisdomlib.org

Antidepressant ijraset.com

Anticonvulsant globalresearchonline.net

The versatility of the pyrazole core allows chemists to synthesize large libraries of derivatives, modifying their properties through substitution at various positions on the ring. ijraset.com This adaptability is crucial for the fine-tuning of a molecule's biological efficacy and pharmacokinetic profile during the drug discovery process. researchgate.net

Table 1: General Properties of Pyrazole

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄N₂ |

| Appearance | Colorless solid |

| Melting Point | 70 °C |

| Aromaticity | Yes |

| Basicity (pKa) | 2.52 |

This table presents general properties of the parent compound, pyrazole. globalresearchonline.netresearchgate.net

The introduction of halogen atoms onto a pyrazole ring, creating compounds like this compound, is a common and powerful strategy in synthetic and medicinal chemistry. Halogenation, particularly at the 4-position of the pyrazole ring, is a well-established chemical transformation. globalresearchonline.netresearchgate.net This modification serves several key purposes.

Secondly, the bromine atom in a compound like this compound represents a versatile synthetic handle. Bromo-substituted heterocycles are valuable starting materials for a variety of cross-coupling reactions, allowing for the introduction of more complex functional groups. mdpi.com This makes them key intermediates in the construction of elaborate molecular frameworks for new drugs and materials. For example, related compounds like 4-bromo-1-methyl-1H-pyrazole are utilized as intermediates in the synthesis of certain medications being investigated for cancer and viral infections. punagri.com The development of efficient, metal-free halogenation protocols continues to be an active area of research, providing accessible routes to these important building blocks. researchgate.net

Table 2: Physicochemical Properties of Selected Bromo-pyrazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |

|---|---|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | 15803-02-8 | C₄H₅BrN₂ | 161.00 | Liquid |

| 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 5775-88-2 | C₆H₇BrN₂O₂ | 219.04 | Powder |

| 4-Bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 | C₆H₇BrN₂ | 187.04 | Not Specified |

This table provides data for structurally related bromo-pyrazole compounds to offer context for the properties of halogenated pyrazoles. sigmaaldrich.comsigmaaldrich.combldpharm.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTIJBYUQXQACR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504421 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-86-0 | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 1,5 Dimethyl 1h Pyrazole and Its Derivatives

Direct Halogenation Approaches for Pyrazole (B372694) Ring Systems

Direct halogenation is a fundamental strategy for the functionalization of pyrazole rings. The inherent electronic properties of the pyrazole nucleus dictate the regiochemical outcome of these reactions, with the C-4 position being particularly susceptible to electrophilic attack.

Electrophilic Bromination at the C-4 Position of Pyrazoles

The pyrazole ring is an electron-rich heterocyclic system, making it reactive towards electrophilic substitution. The electron density distribution in the pyrazole ring is a key factor in determining the site of electrophilic attack. The ring contains a "pyrrole-like" nitrogen atom (N1), which donates its lone pair of electrons to the aromatic system, and a "pyridine-like" nitrogen atom (N2), which is more electronegative and tends to withdraw electron density. This electronic arrangement results in the C-4 position having the highest electron density. quora.com Consequently, electrophiles, such as the bromonium ion (Br+), preferentially attack this position. quora.comresearchgate.net

The bromination of 1,5-dimethyl-1H-pyrazole to yield 4-bromo-1,5-dimethyl-1H-pyrazole is a typical example of electrophilic aromatic substitution. Various brominating agents can be employed to achieve this transformation. Common reagents include N-bromosuccinimide (NBS), which is often used for mild bromination of activated aromatic rings. pharmacyfreak.com Electrosynthesis represents another method, where the bromination of pyrazole derivatives is carried out on a platinum anode in aqueous sodium bromide solutions. researchgate.net For instance, the electrosynthesis of 4-bromo derivatives from 1,5-dimethylpyrazole has been shown to proceed with high yields. researchgate.net

| Substrate | Brominating Agent/Method | Conditions | Position of Bromination | Yield |

| 3,5-dimethylpyrazole (B48361) | Electrosynthesis (Pt anode, NaBr) | Galvanostatic electrolysis | C-4 | 70% researchgate.net |

| 1,5-dimethylpyrazole | Electrosynthesis (Pt anode, NaBr) | Galvanostatic electrolysis | C-4 | 94% researchgate.net |

| General Pyrazoles | N-Bromosuccinimide (NBS) | Mild conditions | C-4 pharmacyfreak.com | Varies |

| Aromatic Compounds | Fe3O4@SiO2/CuO nanocatalyst, O2 | Aerobic oxidation | Varies | High researchgate.net |

Regioselective Synthesis Considerations in Bromination Reactions

The high regioselectivity for bromination at the C-4 position is a direct consequence of the stability of the reaction intermediate, known as the Wheland or arenium intermediate. reddit.comechemi.com When the electrophile attacks the C-4 position, the resulting positive charge can be delocalized over the N1, C3, and C5 atoms without disrupting the aromatic sextet as severely as an attack at C3 or C5 would. An attack at the C-3 or C-5 positions would place the positive charge adjacent to the electron-withdrawing "pyridine-like" N2 atom, resulting in a less stable intermediate. reddit.com Therefore, the reaction pathway via the C-4 intermediate is energetically favored, leading to the selective formation of the 4-bromo-pyrazole product.

Cyclocondensation and Cycloaddition Routes to Pyrazole Scaffolds

The construction of the pyrazole ring itself is a cornerstone of pyrazole chemistry, often preceding halogenation or other functionalizations. These methods involve the formation of the five-membered ring from acyclic components.

Precursor-based Synthetic Pathways to Substituted Pyrazoles

The most classic and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govresearchgate.net To synthesize a 1,5-dimethyl-1H-pyrazole scaffold, one would react methylhydrazine with a suitable 1,3-diketone, such as pentane-2,4-dione. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A significant challenge in this synthesis is regioselectivity. The reaction of an unsymmetrical diketone with a substituted hydrazine like methylhydrazine can potentially lead to two isomeric products (e.g., 1,3-dimethylpyrazole and 1,5-dimethylpyrazole). The reaction conditions, including solvent and temperature, as well as the steric and electronic nature of the substituents on both reactants, can influence the regiochemical outcome. nih.gov

| Hydrazine | 1,3-Dielectrophile Precursor | Resulting Pyrazole Scaffold | Reaction Type |

| Hydrazines | 1,3-Dicarbonyl Compounds | Substituted Pyrazoles | Cyclocondensation (Knorr Synthesis) nih.govresearchgate.net |

| Hydrazines | α,β-Unsaturated Ketones | Pyrazolines (oxidized to Pyrazoles) | Cyclocondensation nih.govmdpi.com |

| Methylhydrazine | Pentane-2,4-dione | 1,5-dimethyl-1H-pyrazole / 1,3-dimethyl-1H-pyrazole | Cyclocondensation |

| Arylhydrazines | Diethyl Oxalate + Ketone | 1,3,4,5-Substituted Pyrazoles | In situ Cyclocondensation nih.gov |

Multi-component Reaction Strategies for Pyrazole Annulation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single step from three or more starting materials. rsc.orgmdpi.com These strategies are valued for their operational simplicity and ability to rapidly generate molecular diversity. beilstein-journals.org

One common MCR strategy involves the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. For example, a three-component reaction can be devised between an aldehyde, a β-ketoester, and a hydrazine to produce highly substituted pyrazoles. beilstein-journals.org Another powerful approach is the [3+2] cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. nih.gov For instance, nitrile imines (generated in situ) can undergo cycloaddition with alkenes or alkynes to form pyrazoline or pyrazole rings, respectively. nih.gov These MCRs can provide access to diverse pyrazole scaffolds that can be subsequently functionalized. beilstein-journals.orglongdom.org

Transition Metal-Catalyzed Coupling Reactions in Derivatization

The bromine atom in this compound serves as a versatile synthetic handle, enabling a wide array of derivatizations through transition metal-catalyzed cross-coupling reactions. These methods are pivotal for introducing new carbon-carbon and carbon-heteroatom bonds at the C-4 position. rsc.org

Palladium-catalyzed reactions are the most prominent in this context. bohrium.comdntb.gov.ua The C-Br bond at the C-4 position can readily participate in reactions such as the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). nih.gov These reactions allow for the introduction of aryl, vinyl, alkynyl, and amino groups, respectively, onto the pyrazole core.

A notable feature of 4-bromopyrazoles is the ability to perform chemoselective C-H functionalization at the C-5 position without cleaving the C-4 bromine bond. Palladium-catalyzed direct arylation can be achieved at the C-5 position of N-protected 4-bromopyrazoles using aryl bromides as coupling partners. rsc.orgrsc.org This allows for sequential functionalization, where the C-5 position is first modified, and the C-4 bromo group is then used for a subsequent cross-coupling reaction, providing a powerful strategy for creating highly decorated pyrazole derivatives. rsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-4 Substituent |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | Pd(PPh3)4 / K2CO3 | Aryl / Alkyl |

| Heck Coupling | Alkenes | Pd(OAc)2 / P(o-tol)3 | Alkenyl (Vinyl) |

| Sonogashira Coupling | Terminal Alkynes | PdCl2(PPh3)2 / CuI / Et3N | Alkynyl |

| Buchwald-Hartwig Amination | Amines | Pd2(dba)3 / BINAP / NaOtBu | Amino |

| C-5 Direct Arylation* | Aryl Bromides | Pd(OAc)2 / KOAc | Aryl (at C-5) rsc.orgrsc.org |

*Note: This reaction functionalizes the C-5 position while leaving the C-4 bromo group intact for further reactions.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with a halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly valuable for the modification of heteroaromatic compounds like this compound.

Research has demonstrated the feasibility of coupling various bromopyrazoles with a range of boronic acids. While specific studies focusing exclusively on this compound are specific, the general principles can be inferred from reactions with similar substrates. For instance, the Suzuki-Miyaura coupling of 4-bromopyrazoles with arylboronic acids has been successfully achieved using palladium precatalysts. nih.gov

A general and efficient method for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines was developed starting from 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org This process utilized the XPhos Pd G2 precatalyst for the initial Suzuki-Miyaura coupling step, which successfully coupled the bromopyrazole with electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.org This indicates the robustness of the Suzuki-Miyaura reaction for functionalizing the C4 position of the pyrazole ring. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, a base, and a solvent system, often a mixture of an organic solvent and water. nih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| P1 (XPhos-derived) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | nih.gov |

| XPhos Pd G2 | XPhos | - | - | - | rsc.org |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | nih.gov |

This table presents generalized conditions based on studies of similar bromopyrazole compounds. Specific conditions for this compound may vary.

The reaction scope is broad, allowing for the introduction of various aryl and heteroaryl groups at the C4 position. For example, phenyl, biphenyl, naphthyl, and substituted phenyl groups have been successfully introduced onto pyrazole scaffolds using these methods. nih.gov The choice of catalyst, ligand, and base can be crucial for achieving high yields, especially with challenging substrates. nih.gov

Other Catalytic Transformations for Advanced Functionalization

Beyond the well-established Suzuki-Miyaura reaction, other catalytic transformations offer diverse pathways for the advanced functionalization of this compound, enabling the formation of carbon-heteroatom bonds. These methods are crucial for synthesizing derivatives with a wider range of chemical properties and potential applications.

One significant area is the palladium or copper-catalyzed C-N bond formation, commonly known as Buchwald-Hartwig amination. Studies on 4-halo-1H-1-tritylpyrazoles have shown that these compounds can undergo C-N coupling reactions with various amines. nih.gov For instance, a Pd(dba)₂-catalyzed reaction using tBuDavePhos as a ligand was found to be effective for coupling with aryl- or alkylamines that lack a β-hydrogen atom. researchgate.net Conversely, copper(I)-catalyzed amination proved more suitable for alkylamines that do possess β-hydrogen atoms, demonstrating the complementary nature of different catalytic systems. nih.gov

Transition-metal-catalyzed C-H functionalization represents a more modern and atom-economical approach to modifying the pyrazole ring. rsc.org While this method typically targets C-H bonds directly, it highlights the ongoing development of novel catalytic strategies that could potentially be adapted for the further functionalization of derivatives obtained from this compound.

The following table summarizes various catalytic transformations applicable to the functionalization of halopyrazoles.

Table 2: Overview of Other Catalytic Transformations for Halopyrazoles

| Reaction Type | Catalyst System | Reactant Type | Bond Formed | Reference |

| C-N Coupling (Amination) | Pd(dba)₂ / tBuDavePhos | Aryl/Alkylamines (no β-H) | C-N | nih.govresearchgate.net |

| C-N Coupling (Amination) | CuI | Alkylamines (with β-H) | C-N | nih.gov |

These alternative catalytic methods significantly expand the synthetic toolbox available for modifying this compound. They allow for the introduction of nitrogen-based functional groups, which are prevalent in many biologically active molecules. The choice of catalytic system is dictated by the nature of the coupling partners, showcasing the need for a nuanced understanding of each catalyst's scope and limitations. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT, GIAO) for Electronic Structure and Spectroscopic Parameter Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of pyrazole (B372694) compounds. These methods are employed to calculate molecular descriptors for various substituted pyrazoles. nih.gov For instance, studies on related pyrazole derivatives have utilized DFT to compute properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), energy band gaps, and global reactivity indices. nih.gov These parameters are crucial for understanding the kinetic stability and chemical reactivity of the molecule.

While specific DFT calculations for 4-bromo-1,5-dimethyl-1H-pyrazole are not extensively documented in the provided search results, the methodology is broadly applicable. Such calculations would elucidate the electron distribution within the pyrazole ring and the influence of the bromo and dimethyl substituents.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, a common approach within DFT, is used to predict NMR chemical shifts. For pyrazole derivatives, this would involve calculating the magnetic shielding tensors to forecast the 1H and 13C NMR spectra, offering a theoretical complement to experimental spectroscopic data.

Table 1: Predicted Physicochemical Properties of Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |

|---|---|---|---|

| This compound | C5H7BrN2 | 175.03 | Not Available |

| This compound-3-carboxylic acid | C6H7BrN2O2 | 219.04 | 1.2 uni.lu |

| 4-bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole | C6H8BrClN2 | 221.96 | 1.7 uni.lu |

This table presents data for this compound and related compounds to illustrate the types of information available from computational predictions.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of pyrazole derivatives, which are known for their pharmacological activities, docking simulations are invaluable for predicting their interaction with biological receptors. nih.govnih.gov

For example, in studies of other pyrazole compounds, molecular docking has been used to investigate their binding modes within the active sites of enzymes like EGFRWT. nih.gov These simulations can identify key non-covalent interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nih.gov

Although specific docking studies for this compound were not found, this approach could be used to screen its potential as a ligand for various protein targets. The predicted binding affinity and interaction patterns would provide crucial insights into its potential biological activity.

Conformational Analysis and Tautomeric Studies

The three-dimensional structure of a molecule is critical to its function. Conformational analysis and the study of tautomerism are therefore essential aspects of characterizing pyrazole derivatives.

Pyrazole and its derivatives can exist in different tautomeric forms. The position of the proton on the nitrogen atoms of the pyrazole ring can shift, leading to different isomers. The stability and prevalence of these tautomers can be influenced by the solvent and whether the compound is in a solution or solid state. While the specific tautomerism of this compound is not detailed in the provided results, the fundamental principles of pyrazole tautomerism would apply. The methylation at the N1 position in this compound, however, prevents the most common form of annular tautomerism seen in N-unsubstituted pyrazoles.

Conformational polymorphism refers to the ability of a compound to exist in more than one crystal structure due to different arrangements or conformations of the molecules in the crystal lattice. X-ray diffraction studies on related heterocyclic systems, such as pyrazolo[5,1-c] nih.govmdpi.combldpharm.comtriazines, have revealed different conformations, such as planar versus boat conformations of the triazine ring. nih.gov These studies highlight how substituents and crystal packing forces can influence the molecular geometry. nih.gov Understanding such relationships is critical for developing novel biologically potent compounds. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound-3-carboxylic acid |

| 4-bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole |

| 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid |

| N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides |

Coordination Chemistry and Metal Complexation

4-Bromo-1,5-dimethyl-1H-pyrazole as a Ligand in Transition Metal Complexes

There is currently no available scientific literature detailing the synthesis, characterization, or structural analysis of transition metal complexes featuring this compound as a ligand. The coordination behavior of pyrazoles is generally dictated by the lone pair of electrons on the sp²-hybridized nitrogen atom (N2), which acts as a Lewis base to coordinate with metal centers. The electronic and steric properties of substituents on the pyrazole (B372694) ring significantly influence the stability, structure, and reactivity of the resulting metal complexes.

In the case of this compound, one would anticipate that the N2 atom would serve as the primary coordination site. The presence of a methyl group at the N1 position precludes the formation of pyrazolate-bridged structures commonly seen with N-unsubstituted pyrazoles. The additional methyl group at the C5 position and the bromo group at the C4 position would introduce specific steric and electronic effects, but the nature and impact of these on metal coordination have not been experimentally investigated or reported.

Synthesis and Characterization of Metal-Pyrazole Frameworks

Consistent with the lack of information on discrete molecular complexes, there are no published studies on the use of this compound as a linker molecule in the synthesis of metal-organic frameworks or coordination polymers. The development of pyrazole-based MOFs is an active area of research, with ligands often containing multiple coordinating groups (like carboxylates or additional nitrogen heterocycles) to build extended, porous structures.

While the synthesis of related materials using other pyrazole derivatives is well-documented, the specific application of this compound for creating such frameworks has not been explored. Research on the coordination chemistry of this particular pyrazole derivative would be necessary to understand its potential in forming stable, extended metal-pyrazole networks.

Due to the absence of research data, no data tables on coordination complexes or metal-pyrazole frameworks involving this compound can be generated.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Structures

The pyrazole (B372694) ring system is a versatile building block in crystal engineering due to its capacity to form robust hydrogen bonds. The parent pyrazole molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair of electrons on the sp²-hybridized nitrogen atom). This dual functionality allows pyrazoles to self-associate into various assemblies. nih.govcsic.es

In the case of 4-bromo-1,5-dimethyl-1H-pyrazole, the N1 position is substituted with a methyl group, which eliminates the traditional N-H---N hydrogen bonding that is a hallmark of many pyrazole crystal structures. However, the presence of the nitrogen atom at the N2 position still allows it to act as a hydrogen bond acceptor. Consequently, in the presence of suitable hydrogen bond donors, such as solvent molecules or co-formers with O-H or N-H groups, the formation of hydrogen-bonded networks is plausible. mdpi.com

A comparative look at related structures provides insight. For instance, studies on 3,5-dimethyl-4-aryl-1H-pyrazoles have shown that substituents on the pyrazole ring heavily influence the resulting hydrogen-bonded structures. csic.es In another example, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide reveals a variety of hydrogen bonding contacts, including N-H---O and N-H---S interactions. mdpi.com

Table 1: Potential Hydrogen Bonding Interactions in the Crystalline Structure of this compound

| Donor | Acceptor | Interaction Type | Expected Strength |

| C-H (methyl) | N2 (pyrazole) | C-H---N | Weak |

| C-H (methyl) | Br | C-H---Br | Weak |

| C-H (pyrazole ring) | N2 (pyrazole) | C-H---N | Weak |

| C-H (pyrazole ring) | Br | C-H---Br | Weak |

Non-Covalent Interactions and Molecular Self-Assembly

Beyond classical hydrogen bonding, a range of other non-covalent interactions governs the self-assembly of molecules in the solid state. For this compound, halogen bonding, π-π stacking, and van der Waals forces are expected to be significant.

Halogen bonding is a directional interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The bromine atom in the 4-position of the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like the N2 nitrogen of an adjacent molecule. This type of interaction is a powerful tool in crystal engineering for the rational design of supramolecular architectures.

The aromatic pyrazole ring also facilitates π-π stacking interactions. These interactions, arising from the alignment of aromatic rings, contribute to the stabilization of the crystal lattice. The presence of methyl and bromo substituents can influence the geometry of this stacking, potentially leading to slipped-parallel or T-shaped arrangements to minimize steric hindrance and maximize attractive forces.

Table 2: Key Non-Covalent Interactions Influencing the Self-Assembly of this compound

| Interaction Type | Description | Potential Impact on Assembly |

| Halogen Bonding | Interaction between the bromine atom and a Lewis base (e.g., N2). | Directional control over molecular packing, formation of chains or sheets. |

| π-π Stacking | Attraction between the aromatic pyrazole rings of adjacent molecules. | Formation of columnar structures, stabilization of the crystal lattice. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Overall cohesive energy and density of the crystal. |

Formation of Dimers, Trimers, and Extended Molecular Architectures

The self-association of pyrazole derivatives can lead to the formation of discrete oligomers like dimers and trimers, or extended one-, two-, or three-dimensional networks. mdpi.com While the absence of a classic N-H---N hydrogen bond in this compound precludes the formation of the common cyclic hydrogen-bonded dimers and trimers seen in many 1H-pyrazoles, other intermolecular forces can drive the formation of similar or alternative architectures.

Dimerization can occur through a combination of π-π stacking and C-H---N/Br interactions. For example, a centrosymmetric dimer could be formed where two molecules are held together by a pair of C-H---N interactions and stabilized by offset π-π stacking of the pyrazole rings. The formation of dimers has been observed in the crystal structures of other heterocyclic compounds, driven by charge-transfer interactions. psu.edu

The formation of trimers or higher-order aggregates is also conceivable. These could be assembled through a network of halogen bonds and C-H---π interactions, creating more complex and extended structures. The specific arrangement will be highly dependent on the steric hindrance imposed by the methyl groups and the directional preferences of the halogen bonds. In related systems, the presence of different substituents on the pyrazole ring has been shown to lead to a variety of supramolecular frameworks. researchgate.net The aggregation patterns of pyrazoles in the solid state have been shown to include linear catemers as well as cyclic dimers, trimers, tetramers, and hexamers. nih.govmdpi.com

Applications in Medicinal Chemistry and Drug Discovery As a Scaffold

Pyrazole (B372694) Scaffold in the Design of Biologically Active Compounds

The pyrazole nucleus is a privileged scaffold in drug discovery, meaning it is a common structural feature in many biologically active compounds. nih.govnih.gov Its versatility allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological activities. nih.govmdpi.com The presence of this moiety in well-established drugs like the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant (B1662492) highlights its therapeutic potential. nih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs. nih.gov The substitution pattern on the pyrazole ring, such as the presence of a bromine atom at the 4-position and methyl groups at the 1- and 5-positions in 4-bromo-1,5-dimethyl-1H-pyrazole, can significantly influence the compound's biological activity. derpharmachemica.com For instance, the introduction of methyl groups has been shown to enhance anti-inflammatory and analgesic activities in some pyrazole derivatives. derpharmachemica.com

Potential as Enzyme Inhibitors

Pyrazole derivatives have been widely investigated as inhibitors of various enzymes, a key strategy in drug development. nih.govnih.gov The pyrazole scaffold has been successfully incorporated into drugs that target enzymes like cyclooxygenase (COX) and various protein kinases. nih.govmdpi.com

For example, a series of N¹-substituted pyrazoles were synthesized and evaluated for their COX inhibitory activity, with some compounds showing preferential selectivity towards COX-2. tandfonline.com In another study, some 3,5-dimethylpyrazole (B48361) derivatives were found to be selective inhibitors of urease. researchgate.net While direct studies on this compound as an enzyme inhibitor are not extensively documented, the known inhibitory activities of similarly substituted pyrazoles suggest its potential in this area. For instance, some pyrazole derivatives have shown effective angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives

| Compound Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| N¹-benzensulfonamide pyrazoles | COX-2 | Preferentially selective inhibition | tandfonline.com |

| 3,5-dimethylpyrazole derivatives | Urease | Selective inhibition | researchgate.net |

| Pyrazole derivatives | Angiotensin Converting Enzyme (ACE) | Effective inhibition (IC₅₀ = 0.123 mM for one derivative) | nih.gov |

| Pyrazolo[4,3-f]quinoline derivatives | Haspin Kinase | Over 90% inhibition at 100 nM | nih.gov |

Exploration of Antimicrobial Properties

The search for new antimicrobial agents is a critical area of research, and pyrazole derivatives have shown considerable promise. nih.govnih.gov They have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. nih.govresearchgate.net

Several studies have highlighted the antimicrobial potential of substituted pyrazoles. For instance, a series of newly synthesized pyrazole derivatives showed that some compounds were highly active against Escherichia coli and Streptococcus epidermidis. nih.gov Another study found that certain pyrazoline derivatives exhibited significant antibacterial and antifungal activity, with the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazoline core enhancing this activity. tandfonline.com The oxidative cyclization of a triazinoindole derivative with a compound containing a 4-bromophenyl group resulted in a pyrazole derivative, indicating the use of bromo-substituted precursors in synthesizing potentially bioactive molecules. nih.gov While specific data on this compound is limited, the general antimicrobial activity of bromo-substituted and dimethyl-substituted pyrazoles suggests this compound could be a candidate for further investigation.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole derivative 3 | Escherichia coli | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

| Pyrazole derivative 2 | Aspergillus niger | 1 μg/mL | nih.gov |

Research into Anticancer Activities and Cell Proliferation Inhibition

The pyrazole scaffold is a key feature in many anticancer agents. nih.govnih.gov Derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines and interfere with processes like cell cycle progression and tubulin polymerization. mdpi.commdpi.comnih.gov

For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized, and one compound, in particular, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. nih.gov In another study, pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells. nih.gov The substitution pattern on the pyrazole ring plays a crucial role in its anticancer activity. For instance, a study on 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives demonstrated their antiproliferative activity. acs.org While direct research on the anticancer properties of this compound is not widely available, the demonstrated activity of structurally similar compounds, such as those with bromo-phenyl or dimethyl-pyrazole moieties, suggests its potential as a scaffold for developing new anticancer drugs. nih.govnih.gov

Table 3: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyrazole derivative 5b | K562 (leukemia) | GI₅₀ = 0.021 μM | mdpi.com |

| Pyrazole derivative 5b | A549 (lung cancer) | GI₅₀ = 0.69 μM | mdpi.com |

| Pyrazole derivative 5b | MCF-7 (breast cancer) | GI₅₀ = 1.7 μM | mdpi.com |

| Pyrazole derivative 3f | MDA-MB-468 (breast cancer) | IC₅₀ = 14.97 μM | nih.gov |

Investigations into Anti-inflammatory and Analgesic Effects

The pyrazole nucleus is a well-known pharmacophore in the design of anti-inflammatory and analgesic agents. nih.govbenthamdirect.com The most famous example is celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. nih.gov

Research has shown that the substitution pattern on the pyrazole ring is critical for its anti-inflammatory and analgesic properties. derpharmachemica.comnih.gov A study on substituted 3,5-dimethyl pyrazole and 3-methyl pyrazol-5-one derivatives found that the presence of two methyl groups at positions 3 and 5 increased these activities. derpharmachemica.com Another study involving new N¹-substituted pyrazoles reported anti-inflammatory activity with up to 90.40% inhibition and good analgesic activity with up to 100% protection in animal models. tandfonline.com Given that this compound contains the 1,5-dimethyl substitution pattern, it is plausible that it could serve as a scaffold for developing new anti-inflammatory and analgesic drugs.

Other Therapeutic Applications (e.g., Antidepressant, Anticonvulsant)

Beyond the more commonly studied applications, the pyrazole scaffold has been explored for other therapeutic uses, including as an antidepressant and anticonvulsant. nih.govresearchgate.net

Several studies have demonstrated the potential of pyrazole derivatives in these areas. For instance, a series of 1,3,5-trisubstituted pyrazoline derivatives were synthesized and tested for their antidepressant and anticonvulsant activities, with some compounds showing activity equivalent to or higher than reference drugs. thieme-connect.de Another study on pyrazoline derivatives reported anticonvulsant activity against pentylenetetrazole-induced seizures in mice. ekb.eg While specific studies on the antidepressant or anticonvulsant properties of this compound are scarce, the broad range of central nervous system activities exhibited by the pyrazole class of compounds suggests that this is a potential area for future research. nih.gov

Applications in Agrochemicals and Materials Science

Development of Pyrazole-based Agrochemicals and Insecticides

The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of modern agrochemicals. nih.gov A wide range of commercial fungicides, herbicides, and insecticides incorporate this heterocyclic ring, demonstrating its importance in crop protection. nih.govresearchgate.net Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and research is ongoing to synthesize novel compounds with enhanced efficacy and new modes of action to combat the development of resistance in pathogenic fungi and pests. nih.gov

The fungicidal activity of pyrazole-containing compounds is particularly noteworthy. Several commercial succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides, feature a pyrazole-carboxamide structure. These compounds are highly effective against a variety of plant diseases. nih.gov The synthesis of novel pyrazole derivatives often involves modifying the substituents on the pyrazole ring to optimize their biological activity.

4-Bromo-1,5-dimethyl-1H-pyrazole acts as a key starting material in this context. The bromine atom at the 4-position provides a reactive site for introducing various functional groups through cross-coupling reactions, enabling the creation of diverse libraries of pyrazole derivatives for biological screening. This synthetic versatility is essential for discovering new and effective agrochemical agents. tsijournals.com For instance, the bromo-substituent can be replaced to build more complex molecules tailored to interact with specific biological targets in fungi or insects. mdpi.com

Table 1: Examples of Commercial Pyrazole-Based Fungicides

| Fungicide Name | Target Fungi (Examples) | Mode of Action |

|---|---|---|

| Bixafen | Botrytis cinerea, Rhizoctonia solani | Succinate Dehydrogenase Inhibitor (SDHI) |

| Fluxapyroxad | Various pathogenic fungi | Succinate Dehydrogenase Inhibitor (SDHI) |

| Penflufen | Various pathogenic fungi | Succinate Dehydrogenase Inhibitor (SDHI) |

| Penthiopyrad | Various pathogenic fungi | Succinate Dehydrogenase Inhibitor (SDHI) |

| Isopyrazam | Various pathogenic fungi | Succinate Dehydrogenase Inhibitor (SDHI) |

Integration into Fluorescent and Luminescent Materials

Pyrazole derivatives, especially pyrazolines, are recognized for their significant photophysical properties, including strong fluorescence. researchgate.net This has led to their extensive use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.com In OLEDs, different organic materials are layered to inject, transport, and recombine charge carriers (holes and electrons) to generate light. jmaterenvironsci.com Pyrazoline-based compounds have been successfully employed as both hole-transporting materials and emissive materials, often emitting in the blue region of the spectrum. researchgate.net

The synthesis of these advanced materials often relies on building blocks that can be readily modified. This compound serves as such a precursor. The bromine atom allows for the attachment of other aromatic or functional groups through synthetic procedures like the Suzuki cross-coupling reaction. mdpi.com This enables the construction of larger, conjugated molecular systems, which is a fundamental requirement for creating materials with specific electronic and luminescent properties. By carefully selecting the groups to be attached to the pyrazole core, researchers can tune the resulting molecule's HOMO/LUMO energy levels, emission wavelength, and charge transport capabilities. nih.gov This tailored approach is crucial for optimizing the efficiency, color purity, and operational lifetime of OLED devices. nih.gov

Table 2: Applications of Pyrazole/Pyrazoline Derivatives in OLEDs

| Application Area | Function | Property |

|---|---|---|

| Emissive Layer (EML) | Emits light upon charge recombination | High fluorescence quantum yield, often in the blue spectrum. researchgate.net |

| Hole Transporting Layer (HTL) | Facilitates the movement of holes from the anode to the emissive layer | Good hole-transport efficiency. researchgate.net |

| Host Materials | Forms a matrix for phosphorescent guest emitters | High triplet energy to prevent energy loss from the guest. mdpi.com |

| Bipolar Materials | Capable of transporting both holes and electrons | Balances charge injection and transport within the device. nih.gov |

Role in the Synthesis of Semiconducting Materials

Organic semiconductors are the active components in organic field-effect transistors (OFETs), which are foundational to flexible and low-cost electronics like displays and sensors. nih.govnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. researchgate.net The development of new organic semiconductors with high mobility and stability is a primary goal in materials science research. nih.gov

The synthesis of high-performance organic semiconductors often involves creating large, planar, and conjugated molecules that can pack efficiently in the solid state to facilitate intermolecular charge hopping. Heterocyclic compounds, including pyrazoles, are valuable components in the design of these materials.

As a functionalized building block, this compound can be incorporated into larger semiconducting molecules. The bromine atom serves as a synthetic handle for polymerization or for coupling with other aromatic systems to extend the π-conjugation. mdpi.com This allows for the systematic modification of the electronic structure of the target semiconductor. By integrating the pyrazole moiety, chemists can influence properties such as the molecule's energy levels, solubility for solution-based processing, and solid-state packing, all of which are critical factors for achieving high-performance OFETs. researchgate.net

Table 3: Key Parameters for Organic Field-Effect Transistors (OFETs)

| Parameter | Description | Importance |

|---|---|---|

| Carrier Mobility (µ) | The velocity of charge carriers (holes or electrons) in the semiconductor under an electric field. | A higher mobility leads to faster switching speeds and higher current output. nih.gov |

| On/Off Current Ratio (Ion/Ioff) | The ratio of the current when the transistor is "on" to the current when it is "off". | A high ratio is essential for digital logic applications to distinguish between states. nih.gov |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power operation. nih.gov |

| Air Stability | The ability of the material and device to maintain performance when exposed to air. | Crucial for practical, long-term applications outside of a controlled environment. researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole and its derivatives is a key area of ongoing research, with a focus on improving efficiency, yield, and sustainability. Traditional methods are being reimagined and new technologies are being employed to streamline the production of this valuable building block.

One established method for the synthesis of related compounds, such as ethyl this compound-3-carboxylate, involves the bromination of the corresponding pyrazole (B372694) precursor with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. google.com This reaction is typically performed at a low temperature to control selectivity. google.com

Future research is exploring more advanced and sustainable synthetic routes. Microwave-assisted synthesis has been shown to significantly reduce reaction times, offering a more energy-efficient alternative to conventional heating. google.com.na For instance, a Suzuki coupling reaction involving this compound was successfully carried out under microwave irradiation at 150°C for just 10 minutes. google.com.na

Other innovative approaches include the use of continuous flow reactors, which can enhance reaction efficiency and safety, particularly for large-scale production. smolecule.com The development of novel catalytic systems is also a promising avenue for improving the sustainability of pyrazole synthesis.

| Synthetic Method | Key Features | Potential Advantages |

| N-Bromosuccinimide (NBS) Bromination | Utilizes NBS as a brominating agent in a solvent like acetonitrile. google.com | Well-established, good for specific bromination. google.com |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. google.com.na | Reduced reaction times, improved energy efficiency. google.com.na |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. smolecule.com | Enhanced efficiency, safety, and scalability. smolecule.com |

Advanced Functionalization Strategies for Enhanced Biological Activity

The bromine atom at the C4 position of this compound serves as a versatile handle for a wide range of functionalization reactions, allowing for the creation of diverse libraries of compounds with potentially enhanced biological activities.

A key strategy involves leveraging the bromo-substituent for cross-coupling reactions, such as the Suzuki or Heck couplings, to introduce new carbon-carbon bonds and construct more complex molecular architectures. These reactions are instrumental in medicinal chemistry for creating novel drug candidates.

Another advanced functionalization strategy is the Mitsunobu reaction, which has been used to synthesize aryl ether blocks by reacting a hydroxylated pyrazole derivative with various aryl alcohols. nih.gov This is followed by hydrolysis and amide coupling to introduce further diversity, leading to the development of potent enzyme inhibitors. nih.gov

Substitution reactions, where the bromine atom is displaced by nucleophiles like amines or thiols, represent a more direct approach to functionalization. This allows for the straightforward introduction of various pharmacophores that can modulate the biological activity of the parent molecule.

| Functionalization Strategy | Reaction Type | Example Application |

| Cross-Coupling Reactions | Suzuki, Heck, etc. | Synthesis of complex heterocyclic compounds for drug discovery. |

| Mitsunobu Reaction | C-O bond formation. nih.gov | Creation of aryl ether linkages for enzyme inhibitors. nih.gov |

| Nucleophilic Substitution | Displacement of bromide. | Introduction of amines, thiols, and other functional groups. |

Exploration of New Biological Targets and Disease Areas

The inherent biological activity of the pyrazole core, combined with the versatility of the 4-bromo substituent, makes this compound a promising scaffold for the discovery of drugs targeting a range of diseases.

Research has shown that derivatives of this compound are being investigated for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai The exploration of its potential in these areas is a significant focus of current research.

A notable emerging application is in the development of inhibitors for N-myristoyltransferase (NMT), a promising drug target for tropical diseases like malaria. nih.gov Functionalized pyrazole derivatives have demonstrated selectivity for the Plasmodium vivax NMT over its human counterpart, highlighting the potential for developing targeted therapies with fewer side effects. nih.gov

Furthermore, pyrazole derivatives are being explored as inhibitors of other key enzymes implicated in cancer, such as MPS1 kinase and MCL-1. google.com.nagoogle.com The development of potent and selective inhibitors for these targets could lead to new and effective cancer treatments. google.com.nagoogle.com

| Biological Target | Disease Area | Compound Type |

| N-myristoyltransferase (NMT) | Malaria nih.gov | Functionalized pyrazole inhibitors nih.gov |

| MPS1 Kinase | Cancer google.com.na | Pyrrolopyridineamino derivatives google.com.na |

| MCL-1 | Cancer google.com | Macrocyclic indole (B1671886) derivatives google.com |

| Various Enzymes/Receptors | Microbial Infections, Inflammation ontosight.ai | Pyrazole derivatives ontosight.ai |

Integration into Advanced Materials and Nanotechnology

Beyond its biological applications, this compound is finding use in the field of materials science and nanotechnology. The presence of the bromine atom and the pyrazole ring imparts unique properties that can be exploited in the design of advanced materials. vulcanchem.com

The compound serves as a building block in the synthesis of organic functional materials. scribd.com Its ability to participate in various chemical reactions makes it a valuable precursor for creating larger, more complex structures with tailored properties.

In coordination chemistry, related pyrazole derivatives are used as ligands for the formation of metal complexes. lookchem.com These complexes can have potential applications in catalysis, contributing to the development of more efficient industrial chemical processes. lookchem.com The specific properties of this compound make it a candidate for incorporation into such catalytic systems. There is also potential for this compound to be used in the development of novel electronic and optical materials. bldpharm.com

Green Chemistry Approaches in Pyrazole Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and application of pyrazole compounds to minimize environmental impact and enhance sustainability.

The use of continuous flow reactors and automated systems not only improves efficiency but also aligns with green chemistry principles by reducing waste and energy consumption. smolecule.com Electrosynthesis, which uses electricity to drive chemical reactions, is another green approach being explored for the synthesis of related pyrazole carboxylic acids, avoiding the need for harsh chemical oxidants. lookchem.com

Future research will likely focus on the development of catalytic systems that operate under milder conditions, the use of renewable solvents, and the design of synthetic routes with higher atom economy. The goal is to create a more sustainable lifecycle for pyrazole compounds, from their synthesis to their final application.

Q & A

Q. What are the standard synthetic routes for 4-bromo-1,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?

A common approach involves bromination of pre-functionalized pyrazole precursors. For example, refluxing pyrazole derivatives in polar aprotic solvents (e.g., DMSO) with brominating agents can yield the desired product. Optimization includes controlling reaction time (e.g., 18 hours for complete conversion) and temperature (reflux conditions), followed by purification via recrystallization (water-ethanol mixtures) to achieve yields up to 65% . Characterization typically employs and NMR to confirm regioselectivity and purity .

Q. How is N-alkylation of pyrazole derivatives performed, and what role do ionic liquids play?

N-alkylation can be achieved using alkyl halides (e.g., 1-bromobutane) in ionic liquids like [BMIM][BF], which act as green solvents and catalysts. The ionic liquid enhances reaction efficiency by stabilizing intermediates and reducing side reactions. Reaction completion is monitored via TLC or NMR, with typical durations of 4 hours at elevated temperatures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substitution patterns and assess purity. For example, the absence of NH protons in NMR indicates successful N-methylation .

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing planar pyrazole rings) .

- Thermal Analysis : Determines melting points and decomposition profiles, critical for stability assessments .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes?

The bromine and methyl groups modulate steric and electronic properties, enabling coordination with Pd(II) or Pt(II) centers. For example, sulfanyl pyrazole derivatives form N,N'-chelating complexes with enhanced cytotoxic activity. Structural studies (e.g., X-ray diffraction) reveal square-planar geometries, while in vitro assays demonstrate apoptosis induction in cancer cell lines (e.g., Jurkat, K562) .

Q. What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound?

Steric hindrance from methyl groups and electron-withdrawing effects of bromine can reduce reactivity. Optimizing conditions (e.g., Pd(PPh) catalyst, microwave-assisted heating) improves coupling efficiency with arylboronic acids. Contradictory data on yields may stem from competing side reactions, necessitating rigorous TLC or GC-MS monitoring .

Q. How can Schiff base derivatives of this compound be synthesized and applied?

Condensation of 4-amino-pyrazoles with aldehydes (e.g., 4-formyl-2-methoxyphenyl sulfonates) in ethanol under nitrogen yields Schiff bases. These compounds exhibit biological activity (e.g., enzyme inhibition) and serve as ligands for metal coordination. Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize their structures, as confirmed by crystallography .

Q. What structural insights can computational methods provide for pyrazole derivatives?

Density Functional Theory (DFT) calculations predict bond lengths, dihedral angles, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies between experimental (X-ray) and theoretical data often highlight dynamic effects (e.g., solvent interactions) not captured in gas-phase models .

Methodological Considerations

- Contradiction Analysis : Conflicting cytotoxicity data for pyrazole-metal complexes may arise from variations in cell lines or assay protocols. Triplicate experiments with controls (e.g., cisplatin) are essential for validation .

- Experimental Design : For cross-coupling reactions, screen multiple bases (e.g., NaCO, KPO) and solvents (e.g., water, THF) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.